molecular formula C13H16N2O B3040624 Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] CAS No. 220099-89-8

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]

Cat. No.: B3040624
CAS No.: 220099-89-8
M. Wt: 216.28 g/mol
InChI Key: OCKIPDMKGPYYJS-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a complex organic compound with the molecular formula C13H16N2O. It is characterized by a spirocyclic structure, which includes a bicyclic azabicyclo[2.2.2]octane core fused to a furo[2,3-b]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] typically involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. One common method involves the reaction of an unsaturated ester with borane-THF, followed by Michael condensation with nitromethane. The intermediate nitro ester is then reduced using zinc in acetic acid, leading to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This type of reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIPDMKGPYYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 2
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 3
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 4
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 5
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 6
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Customer
Q & A

Q1: What makes Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives interesting for drug development?

A1: Research has primarily focused on this chemical scaffold due to its interaction with the Neuromedin U receptor subtype 2 (NMUR2) []. NMUR2, primarily found in the central nervous system, plays a crucial role in regulating physiological functions like energy balance, stress response, and pain perception []. This makes molecules targeting NMUR2 potentially valuable for addressing conditions such as eating disorders, obesity, pain, and stress-related disorders [].

Q2: How do Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives interact with NMUR2?

A2: A specific derivative, (R)-5′-(phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine], also known as R-PSOP, acts as a potent and selective antagonist of NMUR2 []. This means it binds to the receptor and blocks the action of endogenous agonists like Neuromedin U (NMU) []. By inhibiting NMU signaling, R-PSOP disrupts downstream pathways involved in the aforementioned physiological processes [].

Q3: What is the significance of the "R" designation in R-PSOP?

A3: The "R" designation refers to the specific spatial arrangement of atoms, known as the absolute configuration, around a chiral center within the molecule []. This is important because different enantiomers, like "R" and "S" forms, can exhibit different biological activities.

Q4: What experimental evidence supports the efficacy of R-PSOP in modulating NMUR2 activity?

A4: Several studies have demonstrated the ability of R-PSOP to effectively antagonize NMUR2 activity:

    Q5: Beyond NMUR2 antagonism, have Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives been explored for other applications?

    A5: Interestingly, research has also explored the potential of these derivatives for imaging the α7 nicotinic acetylcholine receptor (α7-nAChR) using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) [, ]. This involved radiolabeling the core structure with isotopes like Carbon-11 and Iodine-125 to track their distribution and binding in vivo [, ]. While promising, these studies also highlighted the need for further structural optimization to achieve selective imaging of α7-nAChR [, ].

    1. [(R) - Spiro

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